1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the bromothiophene and piperazine functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromothiophene-2-carbaldehyde and 4-methylpiperazine.
Condensation Reaction: The 4-bromothiophene-2-carbaldehyde is reacted with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to allow the formation of the desired product.
Purification: The crude product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., acetonitrile).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dehalogenated or reduced thiophene derivatives.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules with diverse biological activities.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromothiophen-2-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-((4-Bromothiophen-2-yl)methyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is unique due to the presence of both the bromothiophene and piperazine functionalities, which confer distinct chemical and biological properties. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable intermediate in the synthesis of biologically active molecules.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCVSTFCJVWORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350364 |
Source
|
Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-30-9 |
Source
|
Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.